5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine
Description
Structural Characteristics
5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine exhibits a complex molecular architecture characterized by its bidentate ligand properties and halogenated pyridine framework. The compound possesses the molecular formula C₁₂H₁₂BrN₃ with a molecular weight of 278.15 grams per mole, presenting as a powder with 95% purity under standard commercial specifications. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(5-bromo-2-pyridinyl)-N-[2-(2-pyridinyl)ethyl]amine, reflecting its systematic structural organization.
The molecular structure features two distinct pyridine rings connected through an ethylamine bridge, with one pyridine ring bearing a bromine substituent at the 5-position. The compound's simplified molecular-input line-entry system representation, BrC1=CN=C(NCCC2=NC=CC=C2)C=C1, clearly illustrates the connectivity pattern between the aromatic systems and the aliphatic linker. The presence of the bromine atom significantly influences the electronic properties of the molecule, creating an electron-withdrawing effect that modulates the coordination behavior of the nitrogen donor atoms.
Table 1: Physical and Chemical Properties of 5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine
The compound demonstrates notable conformational flexibility through its ethylene bridge, allowing for various spatial arrangements that can accommodate different coordination geometries when interacting with metal centers. The rotatable bond count of four provides sufficient degrees of freedom for the molecule to adopt optimal binding conformations while maintaining the integrity of its aromatic systems. This structural versatility proves particularly valuable in coordination chemistry applications where geometric constraints often dictate the success of complex formation.
Historical Context and Discovery
The development of 5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine emerged from the broader research efforts focused on synthesizing polydentate nitrogen ligands capable of forming stable coordination complexes with transition metals. The compound represents an evolution of earlier pyridylethylamine derivatives that demonstrated promising coordination properties in copper-dioxygen chemistry and related applications. Research investigations into 2-(2-pyridyl)ethylamine systems revealed their exceptional ability to form side-on peroxo-bridged dicopper complexes, prompting the exploration of halogenated variants to fine-tune electronic and steric properties.
The synthetic approach to this compound builds upon established methodologies for pyridine functionalization and carbon-nitrogen bond formation. The development process likely involved the application of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, which has proven instrumental in constructing aromatic carbon-nitrogen bonds with high efficiency and broad substrate scope. This synthetic methodology allows for the coupling of halogenated pyridines with amine nucleophiles under relatively mild conditions, facilitating the preparation of complex nitrogen-containing heterocycles.
The compound's discovery also reflects the ongoing efforts to develop ligands with enhanced selectivity and reactivity in coordination chemistry applications. The introduction of the bromine substituent was strategically designed to modulate the electronic properties of the pyridine donor, potentially influencing the binding affinity and coordination geometry when interacting with metal centers. This rational design approach exemplifies the modern paradigm in ligand development, where structural modifications are implemented to achieve specific functional objectives.
Significance in Organic and Coordination Chemistry
5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine occupies a prominent position in coordination chemistry due to its bidentate chelating capabilities and the electronic influence of the bromine substituent. The compound serves as a valuable ligand for investigating copper-dioxygen interactions, where it contributes to the formation of distinct coordination complexes that model important biological processes. Research has demonstrated that pyridylethylamine ligands can facilitate the formation of both peroxo-bridged dicopper complexes and bis(μ-oxo)dicopper species, depending on the specific substitution pattern and reaction conditions.
The presence of the bromine atom in the 5-position of the pyridine ring introduces significant electronic perturbations that can influence the coordination behavior and reactivity of the resulting metal complexes. This electronic modulation proves particularly important in copper-oxygen chemistry, where subtle changes in ligand electronics can dramatically alter the preferred coordination mode and subsequent reactivity patterns. The compound therefore represents a valuable tool for mechanistic studies aimed at understanding the factors that govern metal-oxygen bond formation and cleavage.
In synthetic organic chemistry, this compound serves as an important intermediate for the preparation of more complex heterocyclic systems and coordination compounds. The bromine substituent provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the construction of elaborate molecular architectures. The compound's utility extends to the development of materials with specific electronic and photophysical properties, where the combination of nitrogen donor atoms and halogen substituents can be exploited to achieve desired characteristics.
Table 2: Coordination Chemistry Applications and Properties
The compound's role in advancing fundamental understanding of metal-ligand interactions cannot be overstated, as it provides researchers with a well-defined system for probing the relationship between ligand structure and coordination behavior. The systematic variation of substituents on the pyridine rings allows for the development of comprehensive structure-activity relationships that inform the design of next-generation ligands with enhanced performance characteristics. This contribution to the fundamental knowledge base positions 5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine as a significant milestone in the evolution of coordination chemistry and materials science.
Properties
IUPAC Name |
5-bromo-N-(2-pyridin-2-ylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-4-5-12(16-9-10)15-8-6-11-3-1-2-7-14-11/h1-5,7,9H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDQDQHXCBPKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine is classified as a pyridine derivative, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl group attached to the nitrogen atom. Its molecular formula is , with a molecular weight of 276.14 g/mol. The compound exhibits unique reactivity due to its structural features, making it suitable for various chemical reactions.
Organic Synthesis
Building Block in Synthesis:
The compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules. Its ability to participate in cross-coupling reactions, such as Suzuki and Sonogashira reactions, allows for the formation of carbon-carbon bonds under mild conditions .
Table 1: Common Reactions Involving 5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine
| Reaction Type | Description | Conditions |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds using boronic acids | Pd catalyst, base |
| Sonogashira Reaction | Coupling with alkynes to form substituted products | Pd catalyst, base |
| Substitution Reactions | Formation of various substituted pyridines | Nucleophiles such as amines |
Biological Applications
Biological Probes:
In biological studies, 5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine is utilized as a probe to investigate interactions between pyridine derivatives and biological targets. Its structural similarity to biologically active compounds makes it a candidate for studying enzyme inhibition and receptor binding .
Case Study: Enzyme Interaction
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development . The interaction was analyzed using biochemical assays that measured enzyme activity in the presence of varying concentrations of the compound.
Medicinal Chemistry
Potential Therapeutic Applications:
Research indicates that compounds similar to 5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine exhibit anti-inflammatory and anti-cancer properties. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents .
Table 2: Reported Biological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Anticancer | Induced apoptosis in cancer cell lines |
Industrial Applications
Agrochemicals and Dyes:
The compound is also employed in the production of agrochemicals and dyes due to its chemical stability and reactivity. Its derivatives are used to synthesize various functional materials that exhibit desirable properties for industrial applications .
Mechanism of Action
The mechanism by which 5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological studies or pharmaceutical applications. The compound may interact with enzymes, receptors, or other biomolecules to elicit its effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Cyclic Amines (Pyrrolidinyl/Piperidinyl) : Compounds with pyrrolidinyl or piperidinyl groups (e.g., CAS 690264-84-7 and 690264-86-9) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration .
- Methoxyethyl and Methyl Groups : The methoxyethyl substituent in CAS 1220028-40-9 enhances water solubility, while the 4-methyl group may reduce oxidative metabolism .
Structural Insights from Crystallography
The crystal structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (a related compound) reveals intermolecular N–H···N hydrogen bonds and π-π interactions, stabilizing the dimeric form. Such interactions are critical for solid-state stability and could influence solubility and bioavailability in analogs .
Biological Activity
5-Bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- A bromine atom at the 5-position of a pyridine ring.
- An amine functional group.
- A pyridine moiety connected through an ethyl linker.
This structure contributes to its reactivity and potential interactions with various biological targets.
5-Bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine exhibits biological activity primarily through its interaction with specific receptors and enzymes. The binding affinity to these targets can modulate their activity, influencing various biological pathways. For instance, it has been shown to inhibit certain kinases, which are crucial in cell signaling and cancer progression.
Pharmacological Applications
Research indicates that this compound may have potential applications in treating various diseases, including:
- Cancer : By inhibiting kinase activity, it may help in controlling tumor growth.
- Infectious Diseases : Its structural similarities to known antimicrobial agents suggest potential efficacy against certain pathogens .
In Vitro Studies
In vitro studies have demonstrated varying degrees of potency against different biological targets. For example, derivatives of similar compounds have shown significant activity against Gram-positive and Gram-negative bacteria, indicating a potential for antibacterial applications .
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, 5-bromo derivatives exhibited a dose-dependent inhibition of cell proliferation, suggesting their potential as anticancer agents.
- Antimicrobial Activity : The compound showed promising results in inhibiting the growth of specific bacterial strains, with further studies needed to optimize its structure for enhanced efficacy.
Comparative Analysis
The biological activity of 5-Bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine can be compared with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-N,N-dimethylpyridin-2-amine | Dimethyl groups instead of pyridine | Lower potency against kinases |
| 5-Bromo-N-(2-pyridinyl)ethylamine | Substituted with a pyridine instead of an imidazole | Altered binding properties |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring.
Key Reactions:
Mechanistic studies suggest that the electron-withdrawing pyridine ring activates the C-Br bond for SNAr, with regioselectivity governed by the para-directing effects of the amine group .
Cross-Coupling Reactions
The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura couplings, to form biaryl or heteroaryl derivatives.
Example Protocol:
Suzuki Coupling
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₃PO₄ (2 equiv.)
-
Arylboronic Acid : 4-Methoxyphenylboronic acid
-
Solvent : DMF/H₂O (3:1), 90°C, 12h
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Product : 5-(4-Methoxyphenyl)-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine
This reaction is critical for synthesizing pharmacologically relevant analogs, leveraging the pyridine scaffold’s versatility .
Oxidation and Reduction
The pyridine ring and ethylamine side chain exhibit redox activity:
Oxidation:
| Reagents | Conditions | Product | Notes | Sources |
|---|---|---|---|---|
| KMnO₄ | H₂O, 70°C | Pyridine N-oxide derivative | Partial ring oxidation observed | |
| mCPBA | CH₂Cl₂, RT | Epoxidation (side chain) | Low selectivity |
Reduction:
| Reagents | Conditions | Product | Notes | Sources |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, RT | 5-Hydro-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine | Full bromine reduction | |
| NaBH₄ | MeOH, 0°C | Amine-protected intermediates | Side-chain modification |
Cyclization and Rearrangement
Under radical or acidic conditions, the compound undergoes cyclization to form fused heterocycles:
Radical-Mediated Cyclization:
-
Reagents : I₂, TBHP (tert-butyl hydroperoxide)
-
Conditions : Toluene, 80°C, 6h
-
Product : Imidazo[1,2-a]pyridine derivatives
Mechanistic studies indicate iodine-mediated radical generation, followed by C–C bond cleavage and recombination .
Mechanistic Insights
Preparation Methods
Bromination of Pyridin-2-amine Derivatives
- Reagents and Conditions : N-bromosuccinimide (NBS) is commonly used for selective bromination at the 5-position of pyridin-2-amine derivatives.
- Procedure : A solution of the pyridin-2-amine derivative in acetonitrile is treated with NBS at mild temperatures (around 30 °C) for several hours (e.g., 5 h), followed by aqueous workup and extraction to isolate the brominated product.
- Outcome : This method provides regioselective bromination with moderate to good yields and minimal side reactions.
Installation of the 2-(Pyridin-2-yl)ethyl Side Chain
- Reductive amination : The 2-(pyridin-2-yl)ethyl substituent can be introduced by reductive amination of 5-bromopyridin-2-amine with 2-pyridinecarboxaldehyde or related aldehydes.
- Catalysts and Reducing Agents : Sodium triacetoxyborohydride is favored for its mildness and selectivity.
- Conditions : The aldehyde and amine are mixed in an appropriate solvent (e.g., methanol or dichloromethane) at room temperature or slightly elevated temperatures, followed by addition of the reducing agent. The reaction is typically stirred for several hours.
- Purification : The crude product is purified by extraction and chromatography to yield the desired N-substituted amine.
Buchwald-Hartwig Amination for C-N Bond Formation
- Catalysts : Pd2(dba)3 combined with ligands such as XantPhos is employed.
- Bases : tert-Butoxide bases (e.g., t-BuONa) are used to deprotonate the amine and facilitate coupling.
- Solvent and Temperature : Toluene is a common solvent, with reaction temperatures around 110 °C under nitrogen atmosphere.
- Substrates : Aryl halides (e.g., 5-bromopyridine derivatives) and amines (e.g., 2-(pyridin-2-yl)ethylamine) are coupled.
- Yield : This method provides moderate to good yields (30-70%) and high selectivity for the desired C-N bond formation.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Pyridin-2-amine + NBS in CH3CN, 30 °C, 5 h | Selective bromination at 5-position | Moderate (50-70) |
| 2 | 5-Bromopyridin-2-amine + 2-pyridinecarboxaldehyde + NaBH(OAc)3, MeOH, rt | Reductive amination to install 2-(pyridin-2-yl)ethyl group | Moderate to good (40-60) |
| 3 | 5-Bromo intermediate + 2-(pyridin-2-yl)ethylamine + Pd2(dba)3 + XantPhos + t-BuONa, toluene, 110 °C, 12 h | Buchwald-Hartwig amination for C-N bond formation | Moderate (30-70) |
Research Findings and Optimization Notes
- Selectivity : NBS bromination provides regioselectivity at the 5-position without overbromination or affecting the amino substituent.
- Reductive amination : Slow, dropwise addition of aldehyde to amine solution prevents over-alkylation and side reactions.
- Catalyst system : Pd2(dba)3 with XantPhos ligand shows high efficiency in cross-coupling reactions involving pyridine substrates.
- Base choice : Strong bases like t-BuONa outperform weaker bases (e.g., NaHCO3) in Buchwald-Hartwig amination.
- Purification : Preparative HPLC or silica gel chromatography is essential for isolating pure target compounds due to close polarity of intermediates.
Summary Table of Key Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Bromination reagent | NBS (1.2 eq) | Mild temperature (30 °C) for 5 h |
| Reductive amination reducing agent | Sodium triacetoxyborohydride | Dropwise aldehyde addition to avoid dibenzylation |
| Catalyst for amination | Pd2(dba)3 + XantPhos | 0.1-0.2 eq catalyst loading |
| Base for amination | t-BuONa (2 eq) | Strong base critical for coupling efficiency |
| Solvent | Acetonitrile (bromination), Methanol (amination), Toluene (cross-coupling) | Solvent choice affects yield and selectivity |
| Reaction temperature | 30 °C (bromination), rt to 70 °C (amination), 110 °C (cross-coupling) | Temperature control essential for selectivity |
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine?
The synthesis typically involves bromination followed by nucleophilic substitution. Key steps include:
- Bromination : Reacting 2-aminopyridine derivatives with brominating agents (e.g., NBS or Br₂) under controlled conditions.
- N-Alkylation : Introducing the 2-(pyridin-2-yl)ethyl group via reaction with 2-(pyridin-2-yl)ethyl bromide or similar alkylating agents. A base like K₂CO₃ in DMF or ethanol under reflux (70–90°C) is commonly used .
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Table 1 : Typical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DMF, 80°C | 60–75% |
| Alkylation | 2-(pyridin-2-yl)ethyl bromide, K₂CO₃, DMF, reflux | 50–65% |
Q. How is the molecular structure confirmed post-synthesis?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the pyridine protons resonate at δ 7.2–8.5 ppm, while the ethyl group shows signals at δ 3.4–4.1 ppm .
- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., N–H···N interactions with distances of 2.50 Å) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 308.05 for C₁₂H₁₃BrN₃) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose feasible pathways by comparing analogous reactions (e.g., brominated pyridine alkylations) .
- DFT Calculations : Predict regioselectivity in bromination or steric effects during alkylation. For example, Gibbs free energy differences (<5 kcal/mol) may guide solvent selection .
- Molecular Dynamics : Simulate solvent interactions to minimize byproducts (e.g., DMF vs. THF) .
Q. What strategies address contradictions in biological activity data?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency .
- Control Experiments : Use negative controls (e.g., non-brominated analogs) to isolate the bromine’s role in antimicrobial activity .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-bromo-4-methylpyridin-2-amine derivatives) to identify trends .
Q. How does the compound interact with biological targets?
- Molecular Docking : Pyridine and bromine moieties show affinity for kinase ATP-binding pockets (e.g., EGFR with binding energy ≤ -8.5 kcal/mol) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (e.g., Kd = 1.2 µM for DNA gyrase inhibition) .
- Hydrogen Bonding Analysis : Crystal structures reveal N–H···N interactions critical for stabilizing protein-ligand complexes .
Q. What advanced techniques characterize stability under physiological conditions?
- HPLC-MS Stability Assays : Monitor degradation in PBS (pH 7.4) at 37°C. Half-life >24 hours indicates suitability for in vivo studies .
- Circular Dichroism (CD) : Detects conformational changes in DNA/RNA upon binding .
- Accelerated Stability Testing : High-temperature (40°C) and humidity (75% RH) conditions assess shelf-life .
Methodological Considerations for Data Interpretation
Q. How to resolve spectral overlaps in NMR?
- 2D NMR (COSY, HSQC) : Differentiates pyridine ring protons from ethyl group signals .
- Deuterated Solvents : Use DMSO-d₆ to shift exchangeable NH protons downfield (δ 9.5–10.5 ppm) .
Q. What statistical approaches validate reproducibility?
- ANOVA : Compare triplicate experiments (p < 0.05 threshold) .
- Principal Component Analysis (PCA) : Identifies outliers in high-throughput screening data .
Table 2 : Common Analytical Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
